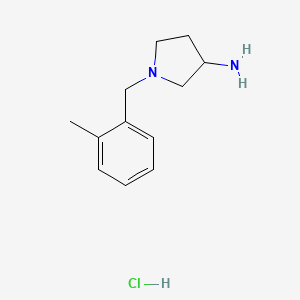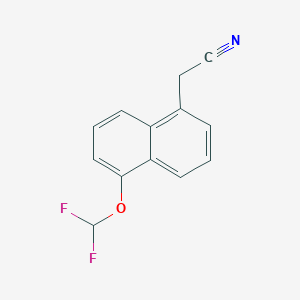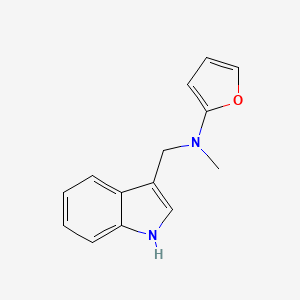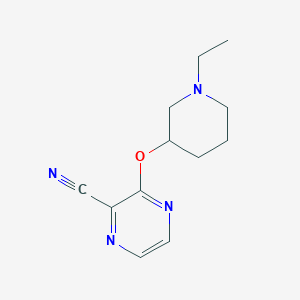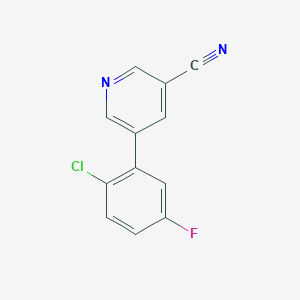![molecular formula C11H11N3O3 B11878728 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- CAS No. 194536-03-3](/img/structure/B11878728.png)
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(acetoxyamino)-2-methylquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the acetoxyamino group in this compound adds to its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetoxyamino)-2-methylquinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. This reaction is often catalyzed by graphene oxide nanosheets in an aqueous medium, which facilitates the formation of the quinazolinone core . The reaction conditions usually involve room temperature and a metal-free environment, making the process environmentally friendly.
Industrial Production Methods
Industrial production of 3-(acetoxyamino)-2-methylquinazolin-4(3H)-one may involve continuous flow photolysis of aryl azides to generate nitrenes, which then rearrange in the presence of water to form the desired quinazolinone . This method allows for precise control of reaction conditions and improved yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(acetoxyamino)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetoxyamino group to an amino group, altering the compound’s reactivity.
Substitution: The acetoxyamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic pH.
Major Products Formed
Major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.
科学研究应用
3-(acetoxyamino)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Quinazolinone derivatives have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of 3-(acetoxyamino)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxyamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,3-dihydroquinazolinones: These compounds share the quinazolinone core but lack the acetoxyamino group, resulting in different reactivity and biological activities.
Quinazolin-4(3H)-ones: Similar to 3-(acetoxyamino)-2-methylquinazolin-4(3H)-one but without the acetoxyamino group, these compounds are used in various chemical and biological applications.
Uniqueness
The presence of the acetoxyamino group in 3-(acetoxyamino)-2-methylquinazolin-4(3H)-one makes it unique among quinazolinones, providing additional reactivity and potential for chemical modifications. This uniqueness allows for the development of novel derivatives with specific properties and applications.
属性
CAS 编号 |
194536-03-3 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
[(2-methyl-4-oxoquinazolin-3-yl)amino] acetate |
InChI |
InChI=1S/C11H11N3O3/c1-7-12-10-6-4-3-5-9(10)11(16)14(7)13-17-8(2)15/h3-6,13H,1-2H3 |
InChI 键 |
GEJKHGZNNFASKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)

![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)



![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)
